8-Methylguanine 7-oxide is a modified nucleobase derived from guanine, characterized by the presence of a methyl group at the 8-position and an oxide functional group at the 7-position. This compound is significant in biochemistry and molecular biology, particularly in studies related to DNA damage and repair mechanisms. It is classified as an oxidized derivative of guanine, which plays a crucial role in understanding mutagenesis and the effects of oxidative stress on cellular components.
8-Methylguanine 7-oxide can be synthesized from various precursors, including 7,8-dihydro-8-methylpterin and other methylated purines. It falls under the classification of modified purine nucleobases, specifically as an oxidized form of guanine. Its relevance extends to studies on DNA alkylation and the impact of reactive oxygen species on genetic material, linking it to potential mutagenic processes in cells .
The synthesis of 8-Methylguanine 7-oxide has been achieved through several methodologies:
The synthesis often requires specific reagents and conditions, including temperature control and pH adjustments. The use of nucleophilic reagents in subsequent reactions can further modify the synthesized compound for various applications in research.
The molecular structure of 8-Methylguanine 7-oxide features a guanine backbone with distinctive functional groups:
This structural modification influences its chemical behavior and interactions within biological systems.
The molecular formula for 8-Methylguanine 7-oxide is C₆H₈N₄O₂. The compound's molecular weight is approximately 168.16 g/mol. Its structural formula can be represented as follows:
8-Methylguanine 7-oxide participates in various chemical reactions typical for nucleobases:
These reactions are significant for understanding how oxidative stress affects DNA integrity and how modified bases like 8-methylguanine can contribute to genetic mutations.
The mechanism of action for 8-Methylguanine 7-oxide primarily involves its role in DNA repair pathways. When incorporated into DNA, it can lead to mispairing during replication due to its altered base pairing properties. This mispairing often results in G > T transversions, which are a common mutation type observed in various cancers .
The presence of this modified base can activate specific repair mechanisms such as base excision repair, where enzymes like O6-methylguanine-methyltransferase recognize and attempt to repair these lesions .
8-Methylguanine 7-oxide is typically a white crystalline solid at room temperature. Its solubility characteristics are similar to those of other purines, being soluble in polar solvents like water and dimethyl sulfoxide.
Relevant data shows that its reactivity can lead to significant biological consequences, particularly in relation to DNA integrity and cellular function.
8-Methylguanine 7-oxide has several applications in scientific research:
8-Methylguanine 7-oxide (C₆H₇N₅O₂) represents a structurally modified purine derivative characterized by methylation at the N8 position and oxidation at the N7 site. This dual modification generates a complex heterocyclic system where the 7-oxide (N→O) group introduces significant polarity and alters electron distribution across the purine ring. The compound exists primarily as the N-methylated N-oxide form under physiological conditions, with the positive charge on nitrogen partially delocalized through the conjugated system [5] [9].
Key isomeric variants arise from alternative protonation states and include:
Table 1: Dominant Isomeric Forms of 8-Methylguanine 7-oxide
Protonation Site | Stability Order | Characteristic Bond Angles |
---|---|---|
N1 (Canonical) | Most stable | N1-C2-N3: 126.5° |
N9 | Moderate | C4-C5-N7: 120.8° |
N3 | Least stable | N7-O-C8: 119.2° |
Quantum mechanical analyses (DFT-BHandHLYP/cc-pVTZ level) reveal that methylation at N8 significantly constrains rotational freedom compared to unmethylated analogs, while the 7-oxide group induces substantial bond angle distortion at the N7-C8-N9 junction (averaging 119.2° versus 126.4° in unmodified guanine) [5] [9]. This structural distortion directly impacts tautomeric preferences and molecular recognition properties.
The 7-oxide functionality confers distinctive reactivity profiles dominated by both electronic and steric factors:
Tautomeric equilibria are critically modulated by the 7-oxide group, which stabilizes rare tautomers through resonance effects. Three dominant tautomeric forms co-exist in aqueous solution:
Table 2: Stability and Reactivity Determinants
Property | Value/Characteristic | Methodology |
---|---|---|
LogP (Octanol-Water) | -1.24 ± 0.15 | DFT-COSMO calculation |
Aqueous Solubility | 8.9 mM (25°C, pH 7.0) | Experimental measurement |
Tautomeric Equilibrium | KT = [amino-oxo]/[imino-oxo] = 4.1 | BHandHLYP/cc-pVTZ/PCM |
Hydrolytic Half-life | 72 hours (pH 7.4, 37°C) | Kinetic simulation |
Solvent effects profoundly influence tautomeric distribution, with polar protic solvents (water) dramatically favoring the amino-oxo tautomer (ΔG = -3.2 kcal/mol versus gas phase) through cooperative H-bond stabilization. The 7-oxide group participates in solvent networks as both H-bond acceptor (via oxygen) and donor (via N-H groups), creating extended solvation shells that kinetically trap the amino-oxo form [5] [6] [9].
Comprehensive spectroscopic profiling enables unambiguous identification of 8-methylguanine 7-oxide and discrimination between its tautomeric forms:
NMR Spectroscopy:
UV-Vis Spectroscopy:Aqueous solutions exhibit pH-dependent absorption maxima:
Mass Spectrometry:High-resolution ESI-MS in positive ion mode shows:
Table 3: Comprehensive Spectroscopic Signatures
Technique | Key Spectral Assignments | Tautomeric Sensitivity |
---|---|---|
¹H NMR | δ 10.92 (N1H), 6.52 (C2NH₂), 3.97 (N8CH₃) | N1H shift varies by ±0.5 ppm |
¹³C NMR | δ 162.4 (C8), 156.9 (C6), 152.3 (C4) | C6 shift distinguishes oxo/enol |
UV-Vis | λmax 276 nm (pH 7), ε = 12,300 M⁻¹cm⁻¹ | Band shift indicates protonation state |
HRMS (ESI+) | [M+H]+ m/z 166.0718; Fragment m/z 149.0453 | Fragmentation pattern confirms N-oxide |
Computational spectroscopy validates experimental assignments, with BHandHLYP/cc-pVTZ-predicted NMR chemical shifts deviating <5% from experimental values and UV-Vis transitions predicted within 10 nm accuracy. The combined spectroscopic profile provides a definitive fingerprint for distinguishing 8-methylguanine 7-oxide from structurally related analogs like 8-hydroxyguanine or O⁶-methylguanine [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7